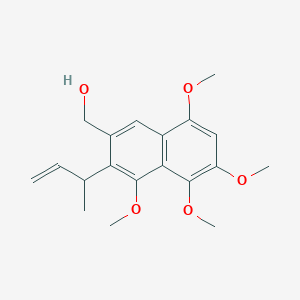
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- is a complex organic compound with a molecular formula of C19H24O5 and a molecular weight of 332.39 g/mol . This compound is characterized by its naphthalene backbone, which is substituted with methoxy groups and a propenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves multiple steps, typically starting from naphthalene derivatives. The synthetic route often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring.
Propenylation: Addition of a propenyl group to the naphthalene structure.
Reduction and Oxidation: These reactions are used to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The methoxy and propenyl groups play a crucial role in its activity, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene backbone but different substituents, leading to distinct chemical properties and applications.
2-Naphthalenemethanol, 3,4,4a,7,8,8a-hexahydro-5-methyl-8-(1-methylethyl)-: Another related compound with variations in the substituents and hydrogenation state.
The uniqueness of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- lies in its specific combination of methoxy and propenyl groups, which confer unique chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
834867-14-0 |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(3-but-3-en-2-yl-4,5,6,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C19H24O5/c1-7-11(2)16-12(10-20)8-13-14(21-3)9-15(22-4)18(23-5)17(13)19(16)24-6/h7-9,11,20H,1,10H2,2-6H3 |
InChI-Schlüssel |
ITRHLFQIRYRXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1=C(C2=C(C=C1CO)C(=CC(=C2OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
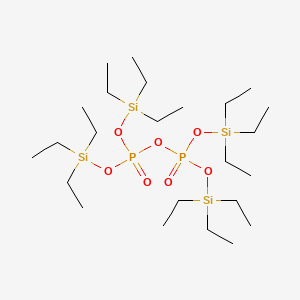

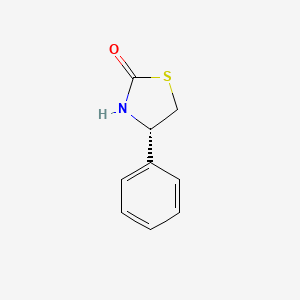
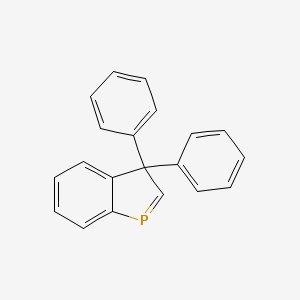
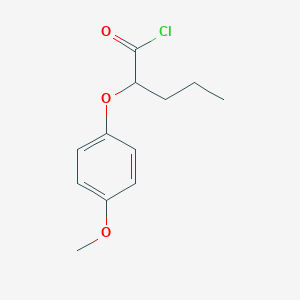
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)

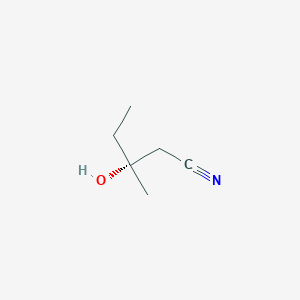
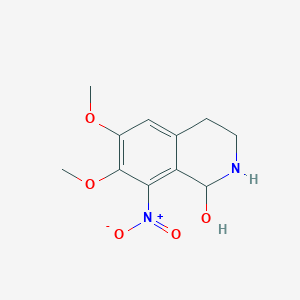
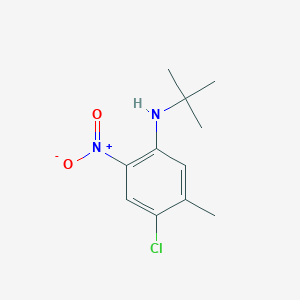
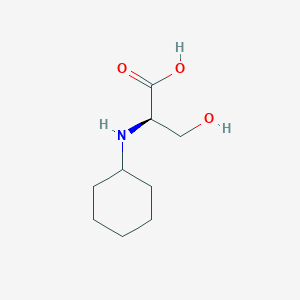
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
